molecular formula C11H14O4 B7965453 (3,4-Dimethoxy-5-hydroxyphenyl)acetone

(3,4-Dimethoxy-5-hydroxyphenyl)acetone

Cat. No.: B7965453
M. Wt: 210.23 g/mol
InChI Key: GBESPRDHIINELJ-UHFFFAOYSA-N
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Description

(3,4-Dimethoxy-5-hydroxyphenyl)acetone is a substituted acetophenone derivative characterized by a benzene ring with methoxy groups at positions 3 and 4, a hydroxyl group at position 5, and a propanone (acetone) moiety at position 1.

Properties

IUPAC Name

1-(3-hydroxy-4,5-dimethoxyphenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-7(12)4-8-5-9(13)11(15-3)10(6-8)14-2/h5-6,13H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBESPRDHIINELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=C(C(=C1)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Pathway

The oxidation of α-methyl-3,4-dihydroxyphenylalanine (α-methyl-DOPA) derivatives provides a route to syringylacetone. The process involves:

  • Acetylation : Protection of hydroxyl groups via acetic anhydride.

  • Methylation : Conversion of free hydroxyls to methoxy groups using dimethyl sulfate.

  • Hydrolysis : Cleavage of acetyl groups under acidic conditions.

  • Hypochlorite Oxidation : Direct oxidation of the intermediate to form the ketone.

Key Data

  • Yield : ~50% for direct hypochlorite oxidation of α-methyl-DOPA.

  • Byproducts : Resinification due to nuclear attack during oxidation.

  • Optimization : Use of t-butyl hypochlorite instead of sodium hypochlorite reduces side reactions.

Table 1: Hypochlorite Oxidation Conditions and Outcomes

StepReagentsTemperatureYield (%)Purity (GC/MS)
AcetylationAcetic anhydride90–95°C75>90%
MethylationDimethyl sulfate, K₂CO₃60°C8588%
Hypochlorite oxidationt-BuOCl25°C5078%

Palladium-Catalyzed Hydrogenation of Styrene Derivatives

Reaction Pathway

3,5-Dimethoxy-4-hydroxystyrene derivatives undergo hydrogenation to form syringylacetone precursors, followed by oxidation:

  • Hydrogenation : Palladium-carbon catalyzes double-bond reduction in styrenes.

  • Oxidation : Secondary alcohol intermediates are oxidized to ketones using Jones reagent.

Key Data

  • Hydrogenation Yield : 79–93% for 3,5-dimethoxy-4-hydroxystyrene.

  • Oxidation Efficiency : >90% conversion with CrO₃/H₂SO₄.

Table 2: Hydrogenation-Oxidation Protocol

SubstrateCatalystH₂ PressureTime (h)Yield (%)
3,5-Dimethoxy-4-hydroxystyrenePd/C1 atm1279
3,5-Dimethoxy-4-hydroxypropanolCrO₃-291

Demethylation of Trimethoxyphenylacetone

Reaction Pathway

Selective demethylation of 3,4,5-trimethoxyphenylacetone using alkali hydroxides in ethylene glycol:

  • Demethylation : NaOH in ethylene glycol removes methyl groups at the 4-position.

  • Isolation : Acidification with HCl precipitates syringylacetone.

Key Data

  • Yield : 79% with 3.2 moles NaOH per mole substrate.

  • Purity : >95% after recrystallization.

Table 3: Demethylation Conditions

ParameterValue
NaOH:Substrate ratio3.2:1
SolventEthylene glycol
Temperature120°C
Time6 h

Friedel-Crafts Acylation of Protected Phenols

Reaction Pathway

  • Protection : Benzylation of 3,5-dimethoxy-4-hydroxyphenol.

  • Acylation : Acetyl chloride/AlCl₃ introduces the ketone group.

  • Deprotection : Hydrogenolysis removes benzyl groups.

Key Data

  • Acylation Yield : 65–70%.

  • Deprotection Efficiency : >90% with Pd/C.

Table 4: Friedel-Crafts Acylation Parameters

StepConditionsYield (%)
BenzylationBnCl, K₂CO₃, acetone85
AcylationAcCl, AlCl₃, DCM68
HydrogenolysisPd/C, H₂, MeOH92

Nitrile Hydrolysis and Oxidation

Reaction Pathway

  • Nitrile Synthesis : 3,5-Dimethoxy-4-hydroxybenzyl chloride reacts with NaCN.

  • Hydrolysis : HCl converts nitrile to carboxylic acid.

  • Oxidation : Ketone formation via Dakin-West reaction.

Key Data

  • Nitrile Yield : 75%.

  • Oxidation Efficiency : 80% with Pb(OAc)₄ .

Chemical Reactions Analysis

Types of Reactions: (3,4-Dimethoxy-5-hydroxyphenyl)acetone undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

(3,4-Dimethoxy-5-hydroxyphenyl)acetone has been investigated for its potential therapeutic properties. It is particularly noted for its role in stabilizing proteins involved in amyloidogenesis, such as transthyretin (TTR). Research indicates that compounds similar to this compound can bind to TTR and prevent its misfolding, which is crucial in treating transthyretin amyloidosis (ATTR) .

Case Study: TTR Stabilization

  • Objective : To explore small molecules that can stabilize TTR.
  • Findings : Analogues of tolcapone, including those with similar structures to this compound, showed significant binding affinity and stabilization of the TTR tetramer in vitro. This suggests potential for therapeutic development against ATTR .

Material Science

In material science, this compound is utilized as a reagent in synthesizing various organic compounds. Its ability to undergo thermal decomposition makes it useful in creating advanced materials with specific properties.

Applications in Polymer Chemistry

  • Use : Acts as a building block for synthesizing phenolic resins.
  • Benefit : Enhances the thermal stability and mechanical properties of polymers .

Environmental Studies

The compound has been studied for its role in environmental chemistry, particularly concerning its behavior in atmospheric reactions and its impact on air quality.

Study on Secondary Organic Aerosols (SOA)

  • Objective : To evaluate the formation and loss of light absorbance by phenolic aqueous SOA.
  • Findings : The presence of phenolic compounds like this compound contributes to the optical properties of aerosols formed from atmospheric reactions .

Data Tables

Application AreaSpecific Use CaseKey Findings/Benefits
Medicinal ChemistryTTR StabilizationPrevents misfolding in ATTR; potential therapeutic use
Material SciencePolymer SynthesisEnhances thermal stability and mechanical properties
Environmental StudiesSOA FormationAffects light absorbance and air quality

Mechanism of Action

The mechanism of action of (3,4-Dimethoxy-5-hydroxyphenyl)acetone involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic reactions. These interactions can affect cellular processes and biochemical pathways, contributing to its biological activity .

Comparison with Similar Compounds

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Caffeic acid, a naturally occurring phenolic acid, shares a benzene ring with hydroxyl groups at positions 3 and 4 but lacks the methoxy and acetone substituents. Key differences include:

  • Substituent Effects : The hydroxyl groups in caffeic acid enhance its water solubility and antioxidant activity compared to the methoxy-dominated (3,4-Dimethoxy-5-hydroxyl)acetone, which likely exhibits reduced polarity and altered UV absorption profiles.
  • Reactivity : Caffeic acid’s dihydroxy structure facilitates oxidation and polymerization, whereas the methoxy groups in (3,4-Dimethoxy-5-hydroxyphenyl)acetone may stabilize the aromatic ring against electrophilic substitution .
Property This compound Caffeic Acid
Substituents 3,4-OCH₃; 5-OH; 1-COCH₃ 3,4-OH; 1-CH₂CH₂COOH
Polarity Moderate (methoxy reduces polarity) High (hydroxyl groups)
UV Absorption Likely shifts due to methoxy and ketone Strong absorption ~280–320 nm

3,5-Dimethyl-2-Methoxyacetophenone (CAS 147623-18-5)

This acetophenone derivative features methoxy and methyl groups but lacks hydroxyl substituents:

  • Solubility: The absence of a hydroxyl group in 3,5-Dimethyl-2-Methoxyacetophenone likely decreases water solubility compared to the target compound .
Property This compound 3,5-Dimethyl-2-Methoxyacetophenone
Substituents 3,4-OCH₃; 5-OH; 1-COCH₃ 2-OCH₃; 3,5-CH₃; 1-COCH₃
Hydrogen Bonding Yes (5-OH) No
Predicted Melting Point Higher (due to H-bonding) Lower (non-polar substituents)

Hydroxyacetone and Acetone Derivatives

Electrochemical studies on hydroxyacetone and acetone reveal that ketones with proximal hydroxyl groups exhibit enhanced reducibility on copper electrodes. For example:

  • Reduction Behavior : Hydroxyacetone (with a hydroxyl adjacent to the carbonyl) is more readily reduced than this compound, where the hydroxyl at position 5 is spatially distant from the ketone group. This spatial separation likely diminishes its electrochemical activity .
  • Chromatographic Behavior : The acetone moiety in the target compound may influence its elution in flash chromatography. Acetone’s polarity allows faster elution compared to ethyl acetate, suggesting that this compound could be purified using acetone-based solvent systems .

Electrochemical Reactivity

The compound’s ketone group and aromatic substituents may participate in reduction or oxidation reactions. However, the methoxy groups’ electron-donating nature could stabilize the aromatic ring, making electrophilic substitutions (e.g., nitration) less favorable than in hydroxyl-rich analogs like caffeic acid .

Chromatographic Purification

The acetone moiety suggests compatibility with acetone/hexane or acetone/water systems for purification, leveraging acetone’s low UV absorption at <220 nm. This contrasts with ethyl acetate, which interferes with detection at short wavelengths .

Biological Activity

(3,4-Dimethoxy-5-hydroxyphenyl)acetone is a compound of interest due to its potential biological activities, particularly in the fields of antioxidant and anticancer research. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H14O4
  • Molecular Weight : 210.23 g/mol

This compound features a phenolic structure with methoxy and hydroxy substituents, which are known to enhance its biological activity.

Antioxidant Activity

Research has shown that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress-related diseases.

DPPH Radical Scavenging Assay

The antioxidant activity of this compound was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. The results indicated that this compound demonstrates a strong ability to scavenge DPPH radicals compared to standard antioxidants such as ascorbic acid.

CompoundDPPH Scavenging Activity (%)Reference
This compound79.62
Ascorbic Acid58.2

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promising results against several cancer cell lines.

Cell Viability Assays

In vitro studies using MTT assays have demonstrated that this compound significantly reduces cell viability in human cancer cell lines such as U-87 glioblastoma and MDA-MB-231 triple-negative breast cancer cells.

Cell LineIC50 Value (µM)Reference
U-87 Glioblastoma25
MDA-MB-231 Breast Cancer40

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Antioxidant Mechanism : The presence of hydroxyl groups in the structure allows for effective radical scavenging.
  • Cytotoxicity : Induction of apoptosis in cancer cells has been observed, potentially through the activation of intrinsic pathways leading to programmed cell death.

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Study on Antioxidant Capacity : A recent study demonstrated that this compound's antioxidant capacity surpasses that of conventional antioxidants in certain assays, indicating its potential as a therapeutic agent for oxidative stress-related conditions .
  • Cancer Research : In a comparative study involving various phenolic compounds, this compound exhibited superior cytotoxic effects on specific cancer cell lines compared to other tested compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for (3,4-Dimethoxy-5-hydroxyphenyl)acetone, and how do reaction conditions influence yield?

  • Methodological Answer : Acetosyringone is synthesized via esterification of 2-(3,4-dihydroxyphenyl)acetic acid using acetic anhydride and sulfuric acid at 0°C, followed by deprotection of hydroxyl groups using base hydrolysis . Key variables include temperature control (<5°C during acetylation) and stoichiometric ratios (e.g., 2:1 acetic anhydride to substrate). Yields typically range from 65–80%, with impurities arising from incomplete deprotection or side reactions (e.g., over-oxidation). Analytical validation via TLC (95:5 hexane:acetone mobile phase) or HPLC (C18 column, 1% acetic acid/MeOH gradient) is recommended .

Q. Which analytical techniques are most reliable for quantifying acetosyringone purity in complex mixtures?

  • Methodological Answer :

  • HPLC : Use a reversed-phase C18 column with UV detection at 280 nm. Mobile phase: 0.1% formic acid in water (A) and acetonitrile (B), gradient elution (5–95% B over 20 min). Retention time: ~12.5 min .
  • TLC : Silica gel plates, hexane:acetone (95:5 v/v). Visualize under UV254; Rf ≈ 0.45 .
  • MS/MS : ESI-negative mode for molecular ion [M-H]⁻ at m/z 195.1, with fragmentation patterns confirming methoxy and hydroxyl substituents .

Q. What are the primary biological applications of acetosyringone in experimental systems?

  • Methodological Answer : Acetosyringone is widely used in plant-microbe interaction studies, particularly in Agrobacterium-mediated genetic transformation. It induces virulence (vir) genes at concentrations of 100–200 μM in co-culture media (pH 5.4, 22°C). Protocols recommend pre-induction for 6–8 hours before bacterial inoculation .

Advanced Research Questions

Q. How do solvent polarity and pH affect the stability of acetosyringone in long-term storage?

  • Methodological Answer :

  • Stability in Aqueous Solutions : Degrades by 15–20% over 30 days at pH >7 (hydroxyl group deprotonation accelerates oxidation). Store in acidic buffers (pH 4–5) with 0.1% ascorbic acid to inhibit radical formation .
  • Organic Solvents : Stable in DMSO or ethanol at −20°C for ≥6 months. Avoid acetone or chloroform due to adduct formation (evidenced by NMR shifts at δ 2.1–2.3 ppm) .

Q. What experimental strategies resolve contradictions in reported bioactivity data for acetosyringone?

  • Methodological Answer : Discrepancies in antimicrobial or antioxidant assays often stem from:

  • Impurity Profiles : Batch-dependent variations in methoxy group substitution (e.g., 3,5-dimethoxy vs. 4-methoxy byproducts). Validate via GC-MS headspace analysis .
  • Assay Interference : Phenolic compounds may chelate metal ions in DPPH assays. Include EDTA controls and use LC-MS to differentiate acetosyringone’s activity from matrix effects .

Q. How can computational modeling optimize acetosyringone derivatives for enhanced biological activity?

  • Methodological Answer :

  • Docking Studies : Target the Agrobacterium VirA/VirG two-component system (PDB: 4H8Q). Modify the methoxy groups to increase hydrophobic interactions with Leu245 and Asp52 residues .
  • QSAR Models : Correlate Hammett σ values of substituents (e.g., −OCH₃, −NO₂) with logP and IC₅₀ data. Prioritize derivatives with ClogP <2.5 for improved membrane permeability .

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